molecular formula C18H32O16 B1165382 6GrB1-NAc-spacer3-Biotin

6GrB1-NAc-spacer3-Biotin

货号: B1165382
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6GrB1-NAc-spacer3-Biotin is a sophisticated chemical conjugate designed for advanced life science research applications. This reagent is synthesized by linking a 6GrB1 moiety to a Biotin molecule through an N-acetylated (NAc) spacer arm (spacer3), creating a powerful tool for detection, capture, and analysis. The core value of this compound lies in the high-affinity interaction between biotin and streptavidin, a cornerstone technique in numerous laboratories. Biotin acts as an essential coenzyme for metabolic carboxylase reactions, but in this engineered context, its strong binding to streptavidin (with a dissociation constant Kd ≈ 10^(-15) mol/L) is leveraged for research purposes. The included spacer arm reduces steric hindrance, potentially enhancing the efficiency of the biotin-streptavidin binding event. This conjugate is classified as a Research Use Only (RUO) product. RUO products are essential, specialized tools exclusively tailored for laboratory research within controlled environments. They are crucial for scientific investigations, experimentation, and analysis, contributing significantly to the development of cutting-edge tools and solutions in areas such as drug discovery and diagnostic assay development. It is critical to note that RUO products are not intended for use in diagnostic procedures or for any clinical or personal applications. Potential research applications for this compound include: development of sensitive immunoassays and biosensors; protein purification and pull-down assays to study protein-protein interactions; cell surface labeling and imaging using fluorescence-activated cell sorting (FACS) or microscopy when combined with streptavidin-linked probes; and the functional study of carbohydrate-protein interactions if the 6GrB1 component is a glycan derivative. Researchers are encouraged to determine the optimal application and dilution for their specific experimental system.

属性

分子式

C18H32O16

同义词

Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ-NAc-sp3-Biotin

产品来源

United States

Ii. Molecular Design and Rationale of 6grb1 Nac Spacer3 Biotin

Strategic Selection and Derivatization of the 6GrB1-NAc Moiety for Target Interaction Studies

The cornerstone of the 6GrB1-NAc-spacer3-Biotin probe is the 6GrB1-NAc moiety, which is responsible for the specific recognition of and interaction with the biological target of interest. The careful selection and subsequent derivatization of this moiety are critical for the probe's efficacy.

While the specific entity "6GrB1" is not widely documented in publicly available academic literature, the principles guiding the selection of such a moiety as a bioactive recognition element are well-established. The academic justification for employing a molecule like 6GrB1 would be predicated on its demonstrated high affinity and specificity for a particular biological target. In the context of molecular probes, a bioactive recognition element is chosen for its ability to bind to a target molecule—be it a protein, nucleic acid, or other cellular component—with high precision, thereby minimizing off-target effects and ensuring the reliability of experimental results.

The efficacy of a bioactive recognition element is typically quantified by its dissociation constant (Kd), which is a measure of the affinity between the element and its target. A lower Kd value signifies a stronger binding affinity. The selection of a moiety like 6GrB1 would therefore be supported by extensive in vitro and in vivo studies demonstrating a favorable Kd for its intended target.

Table 1: Key Parameters for a Bioactive Recognition Element

ParameterDescriptionIdeal Characteristic for a Molecular Probe
Affinity The strength of the binding interaction between the recognition element and its target.High affinity (low Kd value) to ensure strong and stable binding.
Specificity The ability of the recognition element to bind to its intended target with minimal binding to other molecules.High specificity to reduce non-specific binding and false-positive signals.
Stability The chemical and biological stability of the recognition element under experimental conditions.High stability to maintain its structural integrity and binding capacity throughout the experiment.

N-acetylation, the process of introducing an acetyl functional group onto the nitrogen atom of a molecule, is a common and impactful modification in the design of bioactive compounds. In the context of the 6GrB1 moiety, N-acetylation can serve several critical functions. This modification can alter the chemical properties of the N-terminus of a protein, neutralizing its charge and increasing its hydrophobicity and size. nih.gov These changes can have significant biological consequences for protein function, including influencing protein half-life, folding, and complex formation. nih.gov

The introduction of an N-acetyl group can:

Enhance Binding Affinity and Specificity: By altering the electronic and steric properties of the 6GrB1 moiety, N-acetylation can optimize its interaction with the target's binding pocket, potentially leading to a more favorable binding energy and increased specificity.

Improve Stability: N-acetylation can protect the moiety from degradation by cellular enzymes, such as aminopeptidases, thereby increasing its biological half-life and ensuring that it remains intact to interact with its target.

Integration of Biotin (B1667282) as a Versatile Affinity Handle for Research Methodologies

Biotin is integrated into the molecular probe as a highly versatile and robust affinity handle for a wide array of research applications. researchgate.netnih.gov The interaction between biotin and avidin (B1170675) (or its bacterial analog, streptavidin) is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the femtomolar range. nih.gov This exceptionally high affinity makes the biotin-avidin system an invaluable tool in biotechnology. nih.gov

The inclusion of a biotin tag allows for:

Affinity Purification: The probe, once bound to its target, can be easily isolated from a complex biological sample using avidin or streptavidin immobilized on a solid support, such as beads or a column.

Detection and Quantification: The probe-target complex can be detected and quantified using labeled avidin or streptavidin conjugates (e.g., conjugated to fluorescent dyes, enzymes, or gold nanoparticles).

Immobilization: The biotinylated probe can be immobilized on avidin or streptavidin-coated surfaces for use in various assays, such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISAs).

The small size of the biotin molecule ensures that it rarely interferes with the biological activity of the 6GrB1-NAc moiety, making it an ideal affinity tag for sensitive biological studies. The ease of synthesizing biotin-based conjugates further adds to its utility in the design of molecular probes. nih.gov

Principles of Biotin-Streptavidin Interaction in Research Tool Development

The interaction between biotin and the protein streptavidin, derived from the bacterium Streptomyces avidinii, represents one of the strongest non-covalent bonds known in nature. kenyon.eduquora.com This exceptionally high affinity, characterized by a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M), forms the foundation of its extensive use in biotechnology and molecular biology research. gbiosciences.comthermofisher.com The bond formation is rapid, and once established, the complex is remarkably stable, resisting extremes of pH, temperature, organic solvents, and other denaturing agents. kenyon.eduquora.comthermofisher.comwikipedia.org

The streptavidin protein is a tetramer, meaning it is composed of four identical monomer subunits. excedr.com Each subunit contains a binding site for one biotin molecule, allowing a single streptavidin molecule to bind up to four biotin molecules. kenyon.eduthermofisher.comexcedr.com The binding site is a deep pocket within the protein's barrel-like structure. nih.gov The tight and specific fit is stabilized by a combination of hydrophobic interactions, extensive hydrogen bonding, and van der Waals forces between biotin and amino acid residues lining the pocket. kenyon.edu A flexible loop on the streptavidin subunit closes over the bound biotin, further securing the interaction and contributing to its slow dissociation rate. kenyon.edunih.gov

This robust and highly specific interaction is harnessed to create versatile research tools. The process, known as biotinylation, involves covalently attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid probe. kenyon.eduwikipedia.org This biotin-labeled molecule can then be detected or captured with high precision using streptavidin that has been conjugated to a reporter molecule (like a fluorescent dye or an enzyme) or immobilized on a solid support (such as beads or a multiwell plate). mdpi.com This system effectively creates a strong and specific bridge between the target molecule and the detection or purification system. quora.com

Advantages of Biotinylation for Downstream Research Applications

Biotinylation, the process of tagging a macromolecule with biotin, offers several significant advantages that have made it a ubiquitous technique in life sciences research. gbiosciences.comthermofisher.com These benefits stem directly from the unique characteristics of the biotin-streptavidin interaction.

A primary advantage is the potential for substantial signal amplification. thermofisher.com In techniques like immunoassays, a single biotinylated antibody can bind to its target. Subsequently, a streptavidin molecule conjugated to multiple reporter enzymes can bind to that single biotin, or large complexes of biotin and streptavidin-enzyme can be formed. thermofisher.com Each enzyme molecule can then catalyze a reaction that produces a large amount of detectable signal, dramatically increasing the sensitivity of the assay. wikipedia.orgthermofisher.com

The versatility of biotinylation is another key benefit. Biotin is a relatively small molecule (MW = 244.31 g/mol ), which means it can be attached to proteins and other macromolecules without significantly interfering with their normal biological function. quora.comgbiosciences.comwikipedia.org This allows for the creation of a vast array of biotinylated probes for diverse applications. wikipedia.org Furthermore, the small number of naturally occurring biotinylated proteins in most biological samples helps to reduce non-specific background binding, which is a common issue with other affinity tag systems. gbiosciences.com

The high specificity and strength of the interaction allow for the purification of proteins even under harsh or extreme environmental conditions, such as high temperatures or the presence of denaturing agents, without risking the loss of the tagged protein. gbiosciences.comexcedr.com

Common downstream applications that leverage the advantages of biotinylation include:

Enzyme-Linked Immunosorbent Assay (ELISA) : Used for highly sensitive detection and quantification of proteins and other molecules. gbiosciences.comexcedr.comexcedr.com

Western Blotting : Employs biotinylated antibodies to detect specific proteins from complex mixtures. gbiosciences.comexcedr.comexcedr.com

Immunohistochemistry (IHC) : Allows for the visualization and localization of proteins within tissues. gbiosciences.comthermofisher.comexcedr.com

Affinity Chromatography : Used to purify and isolate specific proteins or protein complexes from cell lysates. gbiosciences.comwikipedia.orgcreative-proteomics.com

Flow Cytometry : Enables the labeling, identification, and sorting of specific cell populations. gbiosciences.comthermofisher.comexcedr.com

Cell Surface Labeling : Biotinylation reagents that cannot penetrate the cell membrane are used to label proteins on the exterior of a cell. gbiosciences.com

Table 1: Comparison of Affinity Interactions

FeatureBiotin-StreptavidinAntibody-Antigen
Affinity (Kd) 10⁻¹⁴ - 10⁻¹⁵ M10⁻⁷ - 10⁻¹¹ M
Bond Type Non-covalentNon-covalent
Specificity Very HighHigh
Stability High resistance to pH, temp, denaturantsVariable
Size of Tag Small (Biotin: ~244 Da)Large (Antibody: ~150 kDa)

Table 2: Overview of Research Applications for Biotinylation

ApplicationPurpose
ELISA Sensitive detection and quantification of target molecules.
Western Blot Detection of specific proteins separated by size.
Immunohistochemistry Visualization of protein location within tissue samples.
Affinity Purification Isolation of a target molecule from a complex mixture.
Flow Cytometry Labeling and sorting of specific cell types.

Iii. Synthetic Methodologies for 6grb1 Nac Spacer3 Biotin and Analogous Bioconjugates

Solid-Phase Synthesis Approaches for the 6GrB1-NAc Precursor

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing the 6GrB1-NAc peptide precursor. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. nih.gov This approach facilitates the removal of excess reagents and byproducts by simple filtration and washing, streamlining the synthesis process.

The success of SPPS is critically dependent on the use of temporary protecting groups for the α-amino group of the incoming amino acid and permanent protecting groups for reactive amino acid side chains. springernature.com This strategy prevents unwanted side reactions and ensures that the peptide bond forms only at the desired location. springernature.com The two most common orthogonal protecting group strategies are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Boc Strategy: The Boc group is used for temporary Nα-protection and is removed with a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com Side-chain protecting groups are typically benzyl-based and are removed in a final step with a strong acid like hydrofluoric acid (HF).

Fmoc Strategy: The Fmoc group is base-labile and is removed with a mild base, such as piperidine. neliti.com Side-chain protecting groups are acid-labile (e.g., t-Butyl based) and are removed during the final cleavage from the resin with a strong acid like TFA. neliti.com The Fmoc strategy is often preferred due to its milder Nα-deprotection conditions.

Table 1: Common Resins Used in Fmoc-Based Solid-Phase Peptide Synthesis

Resin Name C-Terminal Functionality Cleavage Conditions Key Characteristics
Wang Resin Carboxylic Acid Concentrated TFA biotage.com Standard choice for peptide acids; risk of racemization during first amino acid loading. biotage.com
2-Chlorotrityl (2-CTC) Resin Carboxylic Acid Mildly acidic (e.g., 1-3% TFA) biotage.com Allows for the synthesis of fully protected peptide fragments; reduced risk of racemization. biotage.com
Rink Amide Resin Amide Concentrated TFA biotage.com Standard choice for peptide amides; loading of the first amino acid is straightforward. biotage.com

| Sieber Amide Resin | Amide | Mildly acidic (e.g., 1% TFA) peptide.com | Useful for preparing fully protected peptide amides; less sterically hindered than Rink Amide resin. biotage.compeptide.com |

Cleavage and Purification Techniques for Peptide Moieties

Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. In the widely used Fmoc strategy, this is typically accomplished in a single step using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). peptidescientific.comthermofisher.com

The cleavage cocktail is a freshly prepared mixture that includes TFA along with "scavengers." thermofisher.com Scavengers are reagents added to trap and neutralize the highly reactive cationic species that are generated upon the removal of protecting groups, thereby preventing the modification of sensitive amino acid residues like tryptophan, methionine, or cysteine. thermofisher.com

Commonly Used Scavengers in Cleavage Cocktails

Water: To hydrolyze t-butyl cations.

Triisopropylsilane (TIS): To reduce trityl cations.

1,2-Ethanedithiol (EDT): To protect cysteine residues.

Thioanisole: To prevent the alkylation of methionine and tryptophan.

After the cleavage reaction is complete, the crude peptide is isolated. A common method involves precipitating the peptide from the TFA solution by adding cold diethyl ether. peptide.com The mixture is then centrifuged to pellet the peptide, and the supernatant containing dissolved byproducts and scavengers is decanted. peptide.com This washing process is repeated several times to remove residual TFA and other impurities. peptide.com

The crude peptide product is rarely pure enough for direct use and contains various impurities such as deletion sequences, truncated peptides, or byproducts from the cleavage process. waters.com Therefore, purification is an essential final step. peptidescientific.com The most powerful and widely used technique for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). peptidescientific.compeptide.comwaters.com

Table 2: Steps in Peptide Cleavage and Purification

Step Procedure Purpose
1. Resin Washing The peptide-resin is washed with solvents like dichloromethane (DCM) and dimethylformamide (DMF). thermofisher.com To remove residual reagents from the synthesis cycles.
2. Cleavage The resin is treated with a TFA-based cleavage cocktail containing scavengers for 1-3 hours. thermofisher.com To cleave the peptide from the resin and remove side-chain protecting groups.
3. Precipitation & Isolation The cleavage mixture is filtered, and the peptide is precipitated from the filtrate using cold diethyl ether. The precipitate is collected via centrifugation. peptide.com To separate the peptide from the bulk of the cleavage reagents and soluble impurities.
4. Purification The crude peptide is dissolved in an aqueous buffer and purified using preparative RP-HPLC. peptide.com To isolate the target peptide from synthesis- and cleavage-related impurities.

| 5. Lyophilization | The purified, HPLC-collected fractions are freeze-dried. peptidescientific.compeptide.com | To obtain the final peptide as a stable, dry powder. |

Covalent Bioconjugation Strategies for Linker and Biotin (B1667282) Attachment

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. symeres.com In the synthesis of 6GrB1-NAc-spacer3-Biotin, bioconjugation methods are used to attach the spacer and biotin moieties to the 6GrB1-NAc peptide precursor. The choice of reaction must be highly specific to avoid unwanted modifications to the peptide.

Chemoselective ligation refers to a reaction between two functional groups that proceeds in high yield in the presence of many other potentially reactive functionalities, without the need for protecting groups. nih.gov This principle is crucial for attaching a spacer to a complex peptide.

Amide Coupling: This is one of the most common bioconjugation reactions, forming a stable amide bond. bionordika.fi It typically involves the reaction of a carboxylic acid on one molecule with a primary amine (such as the side chain of a lysine residue or the N-terminus of the peptide) on another. The reaction is facilitated by carbodiimide activators, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to increase efficiency and reduce side reactions.

Click Chemistry: This term describes a class of reactions that are rapid, high-yielding, and highly specific. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. bionordika.fi For this to be applied, one component (e.g., the peptide) would need to be synthesized with an azide functional group, and the other (the spacer) with a terminal alkyne, or vice versa. Due to the potential toxicity of copper, copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are often used for biological applications. bionordika.fi

Thiol-Maleimide Chemistry: This reaction provides a highly selective way to link molecules by forming a stable thioether bond between a sulfhydryl (thiol) group, typically from a cysteine residue on a peptide, and a maleimide group on the linker. bionordika.fi The limited number of free cysteine residues in most peptides makes this a highly specific conjugation strategy. bionordika.fi

Biotinylation is the process of covalently attaching biotin to another molecule, such as a protein or peptide. creative-proteomics.com For a molecule like this compound, the biotin is attached to the spacer, which is already conjugated to the peptide. The method of biotinylation must be regioselective, meaning it targets a specific functional group to ensure a well-defined final product.

There are two primary approaches to biotinylation: chemical and enzymatic. creative-proteomics.comcreative-diagnostics.com

Chemical Biotinylation: This approach uses biotin derivatives that have been activated with a reactive group designed to target a specific functional group on the target molecule. creative-diagnostics.com A very common strategy is amine-reactive biotinylation, which targets primary amines (–NH₂) found on lysine residues or at the N-terminus of a peptide. drmr.com NHS-ester derivatives of biotin (e.g., NHS-Biotin) are frequently used for this purpose, as they react efficiently with primary amines in aqueous solution to form a stable amide bond. drmr.com To ensure the biotin attaches to the spacer and not the peptide, the spacer would be designed with a unique primary amine for this reaction.

Enzymatic Biotinylation: This method offers exceptional specificity. It utilizes an enzyme, such as biotin ligase (BirA), which recognizes and attaches biotin to a specific, short peptide sequence known as an AviTag. creative-proteomics.com If the 6GrB1-NAc peptide were synthesized to include this tag, the BirA enzyme could be used to attach biotin with absolute site-specificity. creative-proteomics.com Another enzymatic approach involves proximity-dependent biotinylation using engineered enzymes like APEX2 or BioID, which generate reactive biotin species that label nearby proteins. nih.govresearchgate.net

Analytical Characterization Techniques for Confirming Molecular Integrity and Purity in Research Synthesis

Following synthesis and purification, a suite of analytical techniques is employed to confirm that the desired this compound molecule has been successfully synthesized and to assess its purity. pharmafocusamerica.comabzena.com This characterization is essential to ensure that the material used in subsequent research is of high quality and structurally correct. abzena.comacs.org

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is the primary method for determining the purity of the final bioconjugate. peptide.com The sample is injected onto a column, and the components are separated based on their hydrophobicity. Purity is assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. peptide.com

Mass Spectrometry (MS): MS is used to confirm the molecular identity of the bioconjugate by measuring its molecular weight with high accuracy. peptide.com Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. The measured mass is compared to the theoretical (calculated) mass of the target molecule. A match provides strong evidence that the correct product has been formed.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection specificity of MS. lcms.cz An LC-MS system can simultaneously provide the purity profile (from the LC chromatogram) and mass confirmation of the main peak and any impurities, making it a highly efficient tool for final product analysis. lcms.cz

Table 3: Key Analytical Techniques for Bioconjugate Characterization

Technique Principle of Operation Information Provided
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity as molecules partition between a nonpolar stationary phase and a polar mobile phase. waters.com Purity assessment, quantification of product vs. impurities. peptide.com
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge (m/z) ratio. peptide.com Confirmation of molecular weight and structural integrity. peptide.com
LC-MS Physical separation by HPLC followed by mass analysis by MS. lcms.cz Purity profile and simultaneous mass confirmation of separated components. lcms.cz

| Spectroscopy (UV-Vis) | Measures the absorption of light by the sample at different wavelengths. | Confirmation of successful conjugation and concentration measurement. acs.org |

Mass Spectrometry Applications in Bioconjugate Validation

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of bioconjugates, providing crucial information on their molecular weight, composition, and structural integrity. news-medical.netnih.gov For molecules like this compound, MS techniques confirm the successful conjugation of the biotin moiety to the peptide or protein of interest via the N-acetylated spacer.

High-resolution mass spectrometry (HRMS) offers precise mass measurements, which are essential for confirming the elemental composition of the bioconjugate. qub.ac.uk Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed to ionize the bioconjugate for MS analysis. xceedmolecular.com ESI is particularly useful for analyzing large biomolecules from a liquid phase, while MALDI is often used for solid samples.

In the context of bioconjugate validation, MS can be used to:

Confirm the identity of the final product: By comparing the experimentally determined mass with the theoretical mass of the expected bioconjugate.

Identify and characterize impurities: These can include unreacted starting materials, byproducts of the conjugation reaction, or degradation products.

Determine the degree of labeling: In cases where multiple biotinylation sites are possible, MS can help determine the average number of biotin molecules attached to the peptide or protein.

Table 1: Illustrative Mass Spectrometry Data for a Biotinylated Peptide

ParameterExpected Value (Da)Observed Value (Da)Interpretation
Mass of Unconjugated Peptide5000.05000.2Starting material present
Mass of Biotinylated Peptide5449.25449.5Successful single biotinylation
Mass of Double-Biotinylated Peptide5898.45898.9Minor side product

This table provides a hypothetical example of how mass spectrometry data can be used to validate the synthesis of a biotinylated peptide.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govenovatia.com This hyphenated technique is particularly powerful for analyzing complex mixtures that may be present during the synthesis of bioconjugates. enovatia.com LC-MS allows for the separation of the desired bioconjugate from impurities before mass analysis, providing cleaner spectra and more reliable identification.

Chromatographic Purity Assessment in Research-Grade Compounds

Chromatographic techniques are fundamental for assessing the purity of research-grade compounds like this compound. royed.inmoravek.com Purity is a critical parameter that ensures the reliability and reproducibility of experimental results. High-performance liquid chromatography (HPLC) is the most widely used chromatographic method for this purpose. moravek.comnih.govresearchgate.net

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). moravek.com The choice of stationary and mobile phases depends on the physicochemical properties of the bioconjugate being analyzed. Common HPLC modes used for bioconjugate analysis include:

Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. This is often the primary method for assessing the purity of peptides and small proteins.

Size-Exclusion Chromatography (SEC): Separates molecules based on their size. tricliniclabs.com This technique is useful for identifying and quantifying aggregates or fragments.

Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. tricliniclabs.com This can be effective for separating isoforms or charge variants of a bioconjugate.

The purity of a compound is typically determined by integrating the peak area of the main component in the chromatogram and expressing it as a percentage of the total peak area of all components. royed.in For research-grade compounds, a purity of ≥95% is often required.

Table 2: Representative HPLC Purity Analysis of a Research-Grade Bioconjugate

Peak NumberRetention Time (min)Peak Area (%)Identification
15.22.1Unreacted Spacer
210.896.5This compound
312.11.4Aggregated Product

This table illustrates a typical output from an HPLC analysis, indicating a high purity of the desired bioconjugate.

It is important to note that chromatographic purity is a relative measure and is dependent on the specific chromatographic conditions and the detector used. nih.gov Therefore, it is often advisable to use orthogonal analytical methods (i.e., methods that rely on different separation principles) to obtain a comprehensive assessment of a compound's purity.

Iv. Molecular Mechanisms and Interactions in Research Contexts

Elucidating the Target Engagement Profile of the 6GrB1-NAc Moiety

The "6GrB1-NAc" component of the "6GrB1-NAc-spacer3-Biotin" compound is designed to interact with Granzyme B, a serine protease pivotal in inducing apoptosis in target cells. The specificity of this interaction is crucial for the compound's utility as a research probe. The N-acetyl (NAc) group plays a significant role in this context. N-terminal acetylation is a common modification in synthetic peptide substrates and inhibitors to prevent their degradation by aminopeptidases, thereby increasing their stability in biological assays.

While specific kinetic and thermodynamic data for the binding of the "6GrB1-NAc" moiety to Granzyme B are not publicly available, the principles of such investigations are well-established in enzymology. The interaction between Granzyme B and a peptide-based moiety like 6GrB1-NAc can be characterized by several key parameters that describe the dynamics and strength of their binding.

Binding Kinetics: Kinetic studies would measure the rates of association (k_on) and dissociation (k_off) of the 6GrB1-NAc moiety with Granzyme B. These parameters determine the equilibrium dissociation constant (K_d), which is a measure of the binding affinity. A lower K_d value indicates a stronger interaction. For inhibitors, the inhibition constant (K_i) is a critical parameter that quantifies the inhibitor's potency. For instance, a novel class of small molecule human granzyme B inhibitors has been reported with a K_i of 7 nM. nih.gov The interaction between Granzyme B and its natural inhibitor, Proteinase Inhibitor 9 (PI-9), follows bimolecular kinetics with a second-order rate constant of 1.7 ± 0.3 x 10^6 M^-1 s^-1, indicating a physiologically significant interaction. researchgate.net

Thermodynamics: Thermodynamic analysis, often conducted using techniques like isothermal titration calorimetry (ITC), would provide insights into the forces driving the binding event. This includes measuring the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous binding process. These thermodynamic parameters help to understand whether the interaction is primarily driven by hydrogen bonds, hydrophobic interactions, or electrostatic forces.

A representative data table for the types of kinetic constants determined for Granzyme B inhibitors is presented below.

Inhibitor/SubstrateParameterValue
Small Molecule InhibitorK_i7 nM nih.gov
Small Molecule InhibitorIC_503 µM nih.gov
Proteinase Inhibitor 9 (PI-9)Second-order rate constant1.7 ± 0.3 x 10^6 M^-1 s^-1 researchgate.net

This table presents example kinetic data for Granzyme B inhibitors to illustrate the parameters used to characterize such interactions. The values are not specific to the 6GrB1-NAc moiety.

Granzyme B exhibits a distinct substrate specificity, preferentially cleaving target proteins after an aspartic acid residue at the P1 position. wikipedia.org The active site of Granzyme B contains a binding pocket that accommodates the side chain of this aspartic acid. wikipedia.org The "6GrB1" portion of the moiety is likely a peptide sequence designed to mimic a natural substrate of Granzyme B, thus facilitating its recognition and binding to the enzyme's active site.

If "6GrB1-NAc" is designed as an inhibitor, it would likely function through one of several mechanisms:

Competitive Inhibition: The moiety could bind to the active site of Granzyme B, directly competing with the natural substrate. In this scenario, the inhibitor's binding is reversible, and its effectiveness depends on its concentration and affinity for the enzyme relative to the substrate.

Irreversible Inhibition: The "6GrB1-NAc" moiety might contain a reactive group that forms a covalent bond with a key amino acid residue in the active site of Granzyme B, leading to permanent inactivation of the enzyme.

Allosteric Inhibition: While less common for peptide-based inhibitors, it is possible that the moiety could bind to a site on Granzyme B other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

The design of Granzyme B inhibitors often involves creating molecules that specifically target the active site, thereby preventing the enzyme from cleaving its substrates efficiently. scbt.com

Functional Role of Biotinylation in Mediating Molecular Interactions

The biotin (B1667282) tag on the "this compound" compound is a versatile tool for its detection, purification, and immobilization in various research applications. This is due to the remarkably strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin.

The high affinity between streptavidin and biotin is widely exploited for the immobilization of biotinylated molecules onto solid supports, such as microplates, beads, or biosensor surfaces. This principle is fundamental to many modern biological assays.

The process typically involves coating a surface with streptavidin. When a solution containing a biotinylated molecule, such as "this compound," is introduced, the biotin tag binds tightly to the immobilized streptavidin. This creates a stable and oriented attachment of the molecule of interest to the surface. This immobilization is crucial for various applications, including:

Enzyme-Linked Immunosorbent Assays (ELISAs): Biotinylated detection antibodies can be captured by streptavidin-coated plates, allowing for signal amplification and increased assay sensitivity.

Pull-down Assays: Biotinylated probes can be used to capture their binding partners from complex biological samples. The entire complex can then be isolated using streptavidin-coated beads.

Biosensor Applications (e.g., Surface Plasmon Resonance - SPR): Immobilizing a biotinylated ligand onto a streptavidin-coated sensor chip allows for the real-time analysis of its interaction with an analyte.

The strength of the streptavidin-biotin interaction ensures that the immobilized molecule remains attached even during extensive washing steps, which is critical for reducing background noise and improving the signal-to-noise ratio in assays.

The formation of the avidin-biotin complex is a cornerstone of many detection and labeling techniques in molecular biology. Avidin, a glycoprotein (B1211001) found in egg whites, and its bacterial analog, streptavidin, both possess four high-affinity binding sites for biotin. acs.org This multivalency is a key feature that allows for signal amplification.

In the context of a research probe like "this compound," the biotin tag allows the probe to be detected by a secondary reagent that is conjugated to avidin or streptavidin. This conjugate is often linked to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase, alkaline phosphatase) or a fluorophore. thermofisher.com

The avidin-biotin complex can be used in various ways:

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): A biotinylated primary or secondary antibody can be used to detect a target antigen in tissues or cells. The subsequent addition of an avidin-enzyme conjugate leads to the deposition of a colored precipitate at the site of the antigen, allowing for its visualization.

Western Blotting: Similar to IHC/ICC, biotinylated antibodies can be used to detect proteins on a membrane, with detection mediated by an avidin-enzyme conjugate and a chemiluminescent or chromogenic substrate.

Flow Cytometry: Biotinylated antibodies can be used to label specific cell populations, which are then detected with a fluorescently labeled avidin or streptavidin conjugate.

The table below summarizes the key properties of common biotin-binding proteins used in research.

ProteinSourceMolecular Weight (kDa)Number of Biotin Binding Sites
AvidinEgg White~66-694
StreptavidinStreptomyces avidinii~53 (core)4
NeutrAvidinDeglycosylated Avidin~604

This table provides a comparison of commonly used biotin-binding proteins.

Based on the available information, it is not possible to provide a detailed, scientifically accurate article on the specific applications of the chemical compound “this compound.” Extensive searches for this compound have yielded no specific research articles, publications, or detailed technical data describing its use in the advanced biological research methodologies outlined in the request.

The name "this compound" suggests a highly specialized chemical probe, likely designed for research purposes related to the enzyme Granzyme B. The components of its name imply:

6GrB1: A core structure likely designed to interact with Granzyme B.

NAc: An N-acetyl group, which could be part of the recognition motif.

spacer3: A chemical linker to separate the core structure from the biotin tag, minimizing steric hindrance.

Biotin: A widely used affinity tag for purification and detection.

While the intended functions of such a molecule can be inferred from its structure—for use in affinity purification, activity-based profiling, or other biochemical assays involving biotin-streptavidin interactions—there is no specific data in the public domain or scientific literature to substantiate these uses for this exact compound.

Therefore, generating content for the requested outline sections (V, 5.1, 5.1.1, 5.1.2, 5.2, 5.2.1, 5.2.2, and 5.3) would require speculation, which would not meet the standard of being scientifically accurate and strictly focused on the specified compound. Without published research findings or technical documentation, a thorough and factual article on "this compound" cannot be produced.

V. Applications of 6grb1 Nac Spacer3 Biotin in Advanced Biological Research Methodologies

Employing 6GrB1-NAc-spacer3-Biotin in Imaging and Detection Methodologies for Research

The biotin (B1667282) tag is not directly visible but serves as a high-affinity anchor for detection reagents. This indirect approach is central to its use in advanced imaging and blotting techniques, where it primarily offers robust signal amplification.

In fluorescence microscopy, this compound allows for the precise visualization of its target within fixed cells or tissues. After the probe binds to its target molecule (e.g., active Granzyme B), a secondary detection step is performed using streptavidin conjugated to a powerful fluorophore. The extremely high affinity between biotin and streptavidin ensures a stable and specific signal.

This secondary detection method is advantageous because streptavidin can be conjugated to a wide array of bright and photostable fluorescent dyes, offering flexibility in experimental design, such as multicolor imaging. The spacer arm incorporated into the probe's design is critical, as it physically separates the fluorophore from the target protein, preventing potential quenching of the fluorescent signal that can occur with conventional biotin-fluorophore conjugates.

Fluorophore ConjugateExcitation Max (nm)Emission Max (nm)ColorKey Features
Alexa Fluor 350 Streptavidin 346442BlueBright blue fluorescence, useful for multicolor imaging. thermofisher.com
Alexa Fluor 488 Streptavidin 495519GreenVery bright and photostable; a common choice for green channel imaging.
PE (Phycoerythrin) Streptavidin 496, 565578Orange-RedExtremely bright, ideal for detecting low-abundance targets.
Alexa Fluor 647 Streptavidin 650668Far-RedBright far-red fluorescence, minimizes background autofluorescence from cells/tissues.
APC (Allophycocyanin) Streptavidin 650660RedBright red emission, commonly used in flow cytometry and microscopy.

In assay formats like Western blotting and ELISA, the biotin tag on the this compound probe is used to achieve significant signal amplification, enabling the detection of proteins present at very low concentrations. This is accomplished by leveraging the biotin-streptavidin interaction in combination with an enzymatic reporter.

In a Western Blot , after proteins from a cell lysate are separated by electrophoresis and transferred to a membrane, the membrane is incubated with the biotinylated probe. The probe binds specifically to its target protein. Subsequently, the membrane is incubated with streptavidin conjugated to an enzyme, most commonly Horseradish Peroxidase (HRP). The streptavidin-HRP binds to the biotinylated probe, and in the final step, a chemiluminescent HRP substrate is added. The enzyme catalyzes a reaction that produces light, which is captured on film or by a digital imager. This enzymatic amplification results in a much stronger signal than if the detection antibody were directly conjugated to HRP.

In an ELISA (Enzyme-Linked Immunosorbent Assay), the probe can be used as the detection molecule in a sandwich assay format. A capture antibody specific for the target protein is coated onto the wells of a microplate. The sample is added, and the target protein is captured. The biotinylated probe is then added, binding to the captured protein. Finally, streptavidin-HRP is added, followed by a colorimetric substrate. The enzyme converts the substrate into a colored product, and the intensity of the color, measured by a plate reader, is proportional to the amount of target protein.

The table below contrasts a standard detection method with a biotin-streptavidin amplified method.

Assay StepStandard ImmunodetectionBiotin-Streptavidin Amplified Detection
Primary Label Primary antibody binds to the target protein.This compound probe binds to the target protein.
Secondary Label HRP-conjugated secondary antibody binds to the primary antibody.(Not Applicable)
Amplification Step (None)Streptavidin-HRP conjugate is added and binds to the biotin tag on the probe.
Signal Generation HRP substrate is added, producing a signal.HRP substrate is added, producing an amplified signal.

Use in Affinity Purification Methodologies for Research Sample Preparation

Affinity purification is a powerful technique used to isolate a specific protein and its binding partners from a complex biological sample, such as a cell lysate. The this compound probe is ideally suited for this application, acting as a "bait" to specifically capture its target protein. beilstein-journals.org The exceptionally strong and stable interaction between biotin and streptavidin is the cornerstone of this methodology. nih.gov

The general workflow for affinity purification using this probe is as follows:

Incubation: The biotinylated probe is added to a cell lysate or other protein mixture. If the probe is an activity-based probe for an enzyme like Granzyme B, it will form a covalent bond with the active form of the enzyme.

Capture: Streptavidin that has been immobilized on a solid support (such as agarose beads or magnetic beads) is added to the mixture. The streptavidin on the beads binds with high affinity to the biotin tag on the probe, which is now attached to its target protein.

Washing: The beads are washed several times with stringent buffers. These washes remove non-specifically bound proteins, while the strong biotin-streptavidin interaction keeps the probe-target complex firmly attached to the beads.

Elution: The target protein and its associated binding partners are eluted from the beads. Because the biotin-streptavidin bond is so strong, elution often requires denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) that release all bound proteins for subsequent analysis by methods like mass spectrometry or Western blotting.

This technique is invaluable for identifying protein-protein interaction networks, confirming drug-target engagement, and purifying specific enzymes for further biochemical characterization.

Support MatrixDescriptionCommon Use Case
Streptavidin Agarose Resin Porous agarose beads with covalently attached streptavidin.Standard column chromatography or batch purification of large sample volumes.
Streptavidin Magnetic Beads Superparamagnetic beads coated with streptavidin.Rapid purification from small sample volumes; easily separated using a magnet, avoiding centrifugation.
Streptavidin Coated Plates Microtiter plates with streptavidin pre-adsorbed to the well surfaces.High-throughput binding assays and screening applications.

Vi. Computational and Theoretical Studies Complementing Experimental Research

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and dynamics simulations are powerful tools used to predict and analyze the interaction between a ligand, such as the "6GrB1-NAc" portion of the molecule, and its biological target, presumed here to be Granzyme B.

Molecular Docking would be employed to predict the most likely binding pose of the inhibitor within the active site of Granzyme B. The enzyme's active site has specific subsites that recognize the amino acid sequence of its substrates, preferentially cleaving after an aspartic acid residue. A successful docking simulation for a "6GrB1-NAc" inhibitor would show its key functional groups forming specific interactions with the catalytic triad (B1167595) (Histidine, Aspartate, Serine) and the S1 specificity pocket of the enzyme.

Molecular Dynamics (MD) Simulations would then be used to assess the stability of the predicted binding pose over time. An MD simulation would model the movements of the ligand-protein complex in a simulated physiological environment. Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex.

Hydrogen Bond Analysis: To identify persistent hydrogen bonds crucial for binding affinity.

Binding Free Energy Calculations (e.g., MM/PBSA): To provide a quantitative estimate of the binding affinity.

The table below illustrates the type of data that would be generated from such simulations for a hypothetical inhibitor.

Interaction TypeKey Residues in Granzyme BPredicted Interacting Moiety on Inhibitor
Hydrogen BondArginine, GlycineCarbonyl groups of the peptide backbone
Salt BridgeArginineCarboxylate group of an Aspartate mimic
HydrophobicValine, PhenylalanineNon-polar side chains of the inhibitor

In Silico Design and Optimization of Linker and Recognition Elements

The design of a chemical probe like "6GrB1-NAc-spacer3-Biotin" heavily relies on in silico methods to optimize both the recognition element ("6GrB1-NAc") and the linker ("spacer3").

The recognition element would be computationally designed to maximize potency and selectivity for Granzyme B over other similar proteases. This involves iterative modifications to the inhibitor's scaffold, followed by docking and free energy calculations to predict the impact of these changes on binding affinity.

The linker is a critical component that connects the inhibitor to the biotin (B1667282) tag. Its length and chemical properties are optimized computationally to ensure that the biotin moiety does not sterically hinder the inhibitor from binding to its target. The ideal spacer must be long and flexible enough to allow the biotin to be accessible for binding to avidin (B1170675) proteins while not compromising the inhibitor's function. Computational modeling would explore various linker compositions (e.g., polyethylene (B3416737) glycol-based, alkyl chains) to predict their conformational flexibility and potential interactions with the solvent and target protein.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are pivotal in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For a series of analogs of "6GrB1-NAc," computational SAR studies would involve techniques like Quantitative Structure-Activity Relationship (QSAR) modeling.

A QSAR model would be built using a dataset of related inhibitor compounds and their experimentally determined inhibitory activities (e.g., IC₅₀ values). The model would identify key chemical descriptors (e.g., electronic properties, steric bulk, hydrophobicity) that are statistically correlated with inhibitory potency. This model could then be used to predict the activity of newly designed, virtual compounds, thereby prioritizing the most promising candidates for chemical synthesis and experimental testing.

The following table shows a hypothetical SAR dataset that would be used for such a computational study.

Compound AnalogModification from Parent CompoundPredicted Binding Affinity (kcal/mol)Experimental IC₅₀ (nM)
6GrB1-NAc- (Parent Compound)-9.550
Analog AMethyl group added at position X-9.835
Analog BHydroxyl group replaces H at Y-8.2200
Analog CPhenyl ring added at position Z-10.515

These computational approaches provide a rational framework for the design and analysis of targeted chemical probes, enabling researchers to develop highly potent and selective molecules for studying biological systems. While specific data for "this compound" is not available, the principles described here represent the standard computational workflow that would be applied to such a compound.

Vii. Future Directions and Emerging Research Avenues for 6grb1 Nac Spacer3 Biotin

Advancements in Bioconjugate Design for Enhanced Research Probe Specificity and Sensitivity

The efficacy of a chemical probe is fundamentally determined by its specificity and sensitivity. For 6GrB1-NAc-spacer3-Biotin, future advancements in bioconjugate design are aimed at refining these attributes. Research is moving beyond standard designs to incorporate novel chemical strategies that promise to yield more precise and potent research tools.

Key areas of development include:

Targeting Moiety Optimization: The "6GrB1-NAc" component, which dictates specificity for Granzyme B, is a primary focus for redesign. While existing probes are effective, cross-reactivity with other proteases can be a limitation. Future iterations may involve the incorporation of non-canonical amino acids or peptidomimetic structures to create a more exclusive fit within the GzmB active site. This approach aims to minimize off-target binding and provide a clearer signal corresponding solely to GzmB activity. nih.govnih.gov

Linker and Spacer Engineering: The "spacer3" component is critical for the probe's functionality, influencing both the stability of the probe-enzyme complex and the accessibility of the biotin (B1667282) tag. nih.gov Research indicates that longer or more flexible spacers can improve the efficiency of biotin-streptavidin interactions, which is essential for detection and pull-down assays. researchgate.netrsc.org Future designs may utilize advanced linkers, such as polyethylene (B3416737) glycol (PEG) derivatives, which can enhance solubility, reduce non-specific binding, and provide optimal spatial orientation. researchgate.net

Site-Specific Conjugation Chemistries: The method of attaching the biotin tag and linker to the targeting moiety is crucial for preserving the probe's activity. Traditional conjugation methods can sometimes result in heterogeneous mixtures or block the active site. Emerging bioconjugation strategies, including click chemistry and enzymatic ligation, offer pathways to create precisely defined, homogeneous probes. scielo.br This level of control ensures that each molecule has the same orientation and reactivity, leading to more reproducible and sensitive experimental outcomes.

Table 1: Comparison of Spacer Characteristics in Bioconjugate Design

Spacer TypeCompositionKey AdvantagesPotential Impact on this compound
Alkyl Chain (Current) Short hydrocarbon chainSimple synthesis, provides basic separationBaseline performance, potential for steric hindrance
Aminocaproyl (Aca) Series of aminocaproic acid unitsIncreased length, improved stability of inactivationEnhanced stability of the probe-GzmB complex nih.gov
Polyethylene Glycol (PEG) Repeating ethylene (B1197577) glycol unitsHigh solubility, flexibility, reduces aggregationImproved sensitivity and reduced non-specific binding researchgate.net
Peptide-Based Specific amino acid sequencesCan be designed for specific cleavage or rigidityPotential for "smart" probes with conditional activation

Integration into Novel High-Throughput Screening Methodologies for Research

High-throughput screening (HTS) is a cornerstone of modern research, enabling the rapid testing of vast compound libraries to identify molecules that modulate a specific biological target. h1.coresearchgate.netnih.gov The unique properties of this compound make it highly suitable for integration into innovative HTS assays designed to discover novel Granzyme B inhibitors.

A primary application is in the development of competitive binding assays. In this format, Granzyme B is immobilized on a streptavidin-coated microplate via the biotinylated probe. The assay then measures the ability of compounds from a screening library to displace the probe.

Workflow for a Competitive HTS Assay:

Immobilization: Recombinant Granzyme B is incubated with this compound, allowing for covalent binding to the active site.

Capture: The GzmB-probe complex is added to streptavidin-coated microplates, where it is captured via the high-affinity biotin-streptavidin interaction.

Screening: Test compounds from a chemical library are added to the wells.

Detection: If a test compound is an effective GzmB inhibitor, it will compete with the probe for binding to the enzyme in solution-phase variants or prevent the binding of a secondary detection molecule. A signal is generated (e.g., fluorescence or luminescence) that is inversely proportional to the inhibitory activity of the test compound. acs.org

This methodology allows for the rapid screening of thousands of compounds, facilitating the identification of "hit" molecules that can serve as starting points for further research. researchgate.netbellbrooklabs.com The robustness and specificity of the this compound probe are critical for minimizing false positives and ensuring the reliability of the screening data. h1.co

Table 2: Illustrative HTS Assay Parameters for GzmB Inhibitor Screening

ParameterDescriptionIllustrative ValueRationale
Assay Format Competitive DisplacementN/AAllows for identification of compounds that bind the GzmB active site.
Probe Concentration Concentration of this compound50 nMOptimized to be near the dissociation constant (Kd) for sensitive detection of competitors.
Enzyme Concentration Concentration of recombinant GzmB25 nMSufficient to produce a robust signal without being wasteful of the reagent.
Compound Library Size Number of compounds tested>100,000Increases the probability of identifying novel chemical scaffolds for GzmB inhibition. researchgate.net
Primary Readout Signal detection methodFluorescence PolarizationA homogeneous assay format that is sensitive to binding events and suitable for automation.
Z'-factor Assay quality metric> 0.6Indicates a high-quality, reliable assay suitable for HTS campaigns. researchgate.netacs.org

Exploration of New Biological Systems Amenable to this compound Probing

The role of Granzyme B is well-established in the context of cancer immunotherapy, where it is a primary effector of cell death induced by cytotoxic T lymphocytes and natural killer (NK) cells. thermofisher.comfabgennix.com However, the functions of GzmB extend to other physiological and pathological processes. The this compound probe provides a powerful tool to explore these less-understood roles in various biological systems.

Future research directions include:

Autoimmune and Inflammatory Diseases: Aberrant Granzyme B activity has been implicated in the pathology of autoimmune diseases such as rheumatoid arthritis and in chronic inflammatory conditions. The probe can be used to quantify active GzmB in synovial fluid, tissue biopsies, or specific immune cell populations from preclinical models of these diseases. This could help elucidate the role of GzmB in tissue damage and identify its potential as a biomarker for disease activity.

Cardiovascular Research: Emerging evidence suggests that Granzyme B may contribute to cardiovascular diseases by cleaving extracellular matrix proteins, leading to plaque instability and aneurysm formation. Using this compound, researchers can perform activity profiling in vascular tissues to map the locations of active GzmB and identify the cell types responsible for its secretion.

Neuroinflammation: The role of immune cells and their cytotoxic effectors in the central nervous system is an area of intense investigation. The probe could be applied to models of neuroinflammatory and neurodegenerative diseases to study the involvement of Granzyme B in neuronal damage or synaptic pruning.

Monitoring Immunotherapy: Beyond oncology, the probe can be used to monitor the on-target activity of novel cell-based therapies (e.g., CAR-T cells) in a variety of disease contexts, providing a direct measure of cytotoxic potential in complex biological samples. researchgate.neted.ac.uknih.gov

By enabling the specific detection and quantification of active Granzyme B, the this compound probe will be instrumental in uncovering the broader biological significance of this critical enzyme.

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